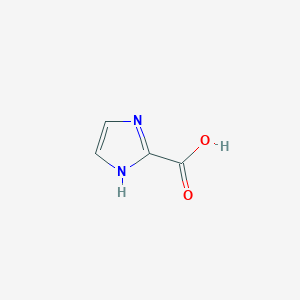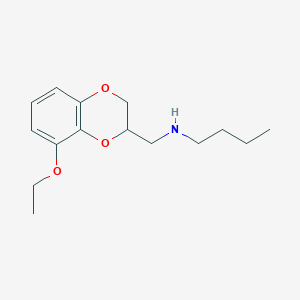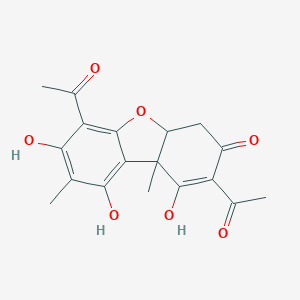
1-(1,3-Benzothiazol-2-yl)ethanol
Overview
Description
1-(1,3-Benzothiazol-2-yl)ethanol, also known as 1-benzothiazolethanol, is a chemical compound that is widely used in scientific research. It is a white, crystalline solid with a melting point of 153 °C and a boiling point of 284 °C. The chemical formula of 1-benzothiazolethanol is C7H7NO2S. It is a derivative of benzothiazole, an aromatic heterocyclic compound.
Scientific Research Applications
Calcium Sensing Receptor Modulation : A compound structurally related to 1-(1,3-Benzothiazol-2-yl)ethanol, specifically 1-(Benzothiazol-2-yl)-1-(4-chlorophenyl)ethanol, was identified as a positive allosteric modulator of the calcium-sensing receptor (CaSR). This modulation could influence parathyroid hormone release, indicating potential therapeutic applications in related conditions (Gustafsson et al., 2010).
Lipase-Catalyzed Kinetic Resolution : this compound was used in a study exploring the kinetic resolution of racemic mixtures through enantiomer selective acylation. This process, catalyzed by various lipases, has implications in stereochemistry and pharmaceutical synthesis (Toșa et al., 2008).
Crystal Structure Analysis : Studies have been conducted on compounds structurally related to this compound, focusing on their molecular structure through X-ray crystallography. These studies provide insights into the molecular conformations and interactions in benzothiazole derivatives (Aydın et al., 2002).
Synthesis and Microbial Studies : Benzothiazole derivatives, including this compound, have been synthesized and assessed for their antibacterial and antifungal activities. These compounds show potential in the development of new antimicrobial agents (Patel & Agravat, 2007).
Antioxidant and Lipid Peroxidation Studies : Investigations into compounds similar to this compound have been conducted to assess their impact on antioxidant vitamins and lipid peroxidation levels. Such studies are crucial for understanding the pharmacological and toxicological properties of these compounds (Karatas et al., 2005).
Catalyst-Free Synthesis : A catalyst-free synthesis method has been developed for benzothiazole derivatives, demonstrating a more environmentally friendly and efficient approach to producing these compounds (Guo et al., 2009).
Future Directions
Benzothiazoles, including “1-(1,3-Benzothiazol-2-yl)ethanol”, have a high degree of structural diversity and possess a range of pharmacological properties, making them vital for the investigation of novel therapeutics . Future research may focus on developing more potent biologically active benzothiazole-based drugs .
Mechanism of Action
Target of Action
tuberculosis . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
Benzothiazole derivatives have been found to exhibit significant anti-tubercular activity . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .
Biochemical Pathways
The synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . The initial step involved the synthesis of (E)-5-arylidenethiazolidine-2,4-diones from the Knoevenagel condensation reaction of 1,3-thiazolidine-2,4-dione with various aromatic aldehydes in ethanol solvent in the presence of a piperidine catalyst .
Pharmacokinetics
The molecular weight of the compound is 17924 , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
Benzothiazole derivatives have been found to exhibit significant anti-tubercular activity . The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .
Action Environment
The reaction system for the synthesis of similar compounds was irradiated with a 12w blue led for 6 h under an air atmosphere , suggesting that light and atmospheric conditions could potentially influence the synthesis and stability of the compound.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-(1,3-Benzothiazol-2-yl)ethanol are not well-documented in the literature. Benzothiazole derivatives have been found to exhibit potent inhibition against M. tuberculosis
Cellular Effects
The cellular effects of this compound are not well-studied. Benzothiazole derivatives have shown inhibitory effects against M. tuberculosis
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. Benzothiazole derivatives have been found to inhibit M. tuberculosis
properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS/c1-6(11)9-10-7-4-2-3-5-8(7)12-9/h2-6,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVXZTUFERFFNCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2S1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80385281 | |
| Record name | 1-(1,3-benzothiazol-2-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80385281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17147-80-7 | |
| Record name | 1-(1,3-benzothiazol-2-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80385281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


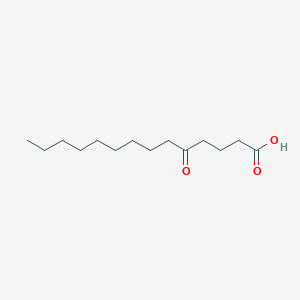

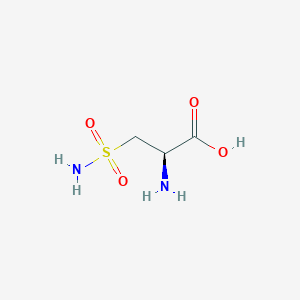
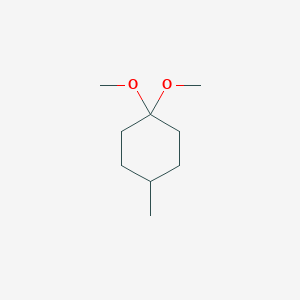
![1,2-Dihydro-[1,3]thiazolo[3,2-a]benzimidazol-1-ol](/img/structure/B96596.png)
